K-Ras G12C-IN-1

描述

K-Ras G12C-IN-1 是一种专门针对 Kirsten 鼠肉瘤病毒 (KRAS) G12C 突变的小分子抑制剂。该突变是多种癌症(包括非小细胞肺癌、结直肠癌和胰腺癌)中常见的致癌驱动因素。 KRAS G12C 突变导致 KRAS 蛋白第 12 位的甘氨酸被半胱氨酸取代,从而导致其组成性激活,并促进不受控制的细胞增殖和存活 .

准备方法

合成路线和反应条件

K-Ras G12C-IN-1 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括核心结构的形成、官能团的引入以及最终的纯化。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件来获得所需的产物 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度。 先进技术(如连续流动化学和自动化合成)可用于提高效率和可扩展性 .

化学反应分析

Covalent Binding Mechanism

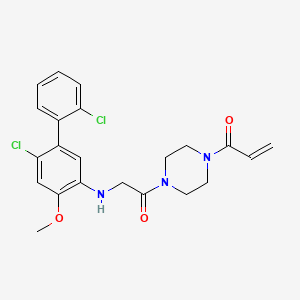

K-Ras G12C-IN-1 features an acrylamide warhead designed to form a covalent bond with the cysteine residue at position 12 (Cys12) of the KRAS G12C mutant. This reaction occurs through Michael addition, where the thiolate group of Cys12 nucleophilically attacks the β-carbon of the acrylamide, forming a stable thioether bond .

Key Structural Features:

- Acrylamide Electrophile : The α,β-unsaturated carbonyl group enables covalent linkage to Cys12 .

- Piperazine Linker : Enhances solubility and positions the inhibitor within the switch-II pocket (S-IIP) of KRAS G12C .

- Chlorophenyl and Methoxy Substituents : Improve binding affinity by engaging hydrophobic and hydrogen-bonding interactions in the S-IIP .

Reaction Kinetics:

- Thiol Reactivity : The pKa of Cys12 in KRAS G12C is lowered (~7.4) compared to free cysteine (~8.5), increasing thiolate availability at physiological pH .

- Nucleotide Dependency : Binding occurs preferentially in the GDP-bound state, as GTP-bound KRAS G12C adopts a conformation that occludes the S-IIP .

Oxidation Susceptibility

The Cys12 residue in KRAS G12C is prone to oxidation, forming sulfinic (-SO2H) or sulfonic (-SO3H) acids. This oxidation competes with covalent inhibitor binding and reduces drug efficacy .

Experimental Observations:

- In Vitro Oxidation : KRAS G12C undergoes rapid oxidation in the presence of cellular oxidants (e.g., H2O2), blocking covalent ligation by this compound .

- Impact on Inhibitor Binding : Oxidized Cys12 (sulfinate) mimics the structural dynamics of KRAS G12D, rendering the mutant resistant to covalent inhibition .

Interaction with Nucleotide Exchange

This compound stabilizes KRAS G12C in its inactive GDP-bound state by:

- Blocking SOS1-mediated nucleotide exchange .

- Reducing GTP-loading rates by 1.9-fold compared to wild-type KRAS .

Thermodynamic Effects:

- Melting Temperature (Tm) : Covalent modification increases the Tm of KRAS G12C by ~17°C, indicating enhanced structural stability .

- Conformational Shift : Binding induces a switch-II pocket closure, preventing RAF1 effector recruitment .

Synergistic Effects with Co-Treatments

Combination therapies enhance this compound’s efficacy by addressing adaptive resistance mechanisms:

Limitations and Resistance Mechanisms

- Adaptive Reactivation : ERK feedback signaling upregulates new KRAS G12C synthesis, which is more susceptible to RTK/SOS1-mediated activation .

- Mutation Heterogeneity : KRAS G12C oxidation or secondary mutations (e.g., A59G, Q61L) reduce drug binding .

- Wild-Type RAS Bypass : Activation of wild-type RAS or PI3K/AKT pathways diminishes inhibitor potency .

Molecular Dynamics Simulations:

- State 1 Stabilization : this compound shifts KRAS G12C’s conformational equilibrium toward the inactive state 1 (effector-binding deficient) .

- Hydrogen Bond Network : The inhibitor’s methoxy group forms a hydrogen bond with Lys16, while the acrylamide carbonyl interacts with Gly10 .

NMR and Crystallography:

科学研究应用

作用机制

K-Ras G12C-IN-1 通过与 KRAS 蛋白第 12 位的半胱氨酸残基共价结合来发挥作用。这种结合将 KRAS 蛋白锁定在其非活性 GDP 结合状态,阻止其激活和下游信号传导。 抑制 KRAS G12C 会破坏参与细胞增殖和存活的关键信号通路,从而抑制肿瘤生长 .

相似化合物的比较

类似化合物

索托拉西布 (AMG 510): 另一种已获批用于治疗非小细胞肺癌的 KRAS G12C 抑制剂。

阿达格拉西布 (MRTX849): 一种目前正在进行临床试验用于治疗各种癌症的 KRAS G12C 抑制剂

独特性

K-Ras G12C-IN-1 在对 KRAS G12C 突变的特异性结合亲和力和选择性方面是独一无二的。 与其他抑制剂相比,它可能具有独特的药代动力学和药效学特性,这有助于其在临床应用中的疗效和安全性 .

生物活性

K-Ras G12C-IN-1 is a small molecule inhibitor specifically targeting the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound has garnered significant attention due to its potential to inhibit the oncogenic activity of K-Ras, a protein that plays a critical role in cell signaling pathways that drive cancer progression.

This compound selectively binds to the cysteine residue at position 12 of the K-Ras protein, which is unique to the G12C mutation. This binding stabilizes the protein in its inactive GDP-bound state, preventing downstream signaling through the MAPK pathway, which is crucial for cell proliferation and survival. The inhibition of K-Ras G12C leads to reduced tumor growth in preclinical models and has shown promise in early clinical trials.

Preclinical Studies

In preclinical studies, this compound demonstrated significant efficacy against various cancer cell lines harboring the G12C mutation. The compound was shown to induce apoptosis and inhibit cell proliferation effectively. For instance, treatment with this compound resulted in:

- Cell Line Sensitivity : Different cancer cell lines exhibited varying degrees of sensitivity to this compound. In particular, NSCLC lines showed a higher response rate compared to CRC lines.

- Mechanisms of Resistance : Some studies highlighted that resistance mechanisms could arise from reactivation of RAS signaling through wild-type RAS proteins or alternative pathways such as EGFR reactivation.

Clinical Trials

Clinical trials have been pivotal in assessing the biological activity of this compound. Key findings include:

- Objective Response Rates : In trials involving patients with advanced NSCLC, this compound achieved an objective response rate (ORR) of approximately 30-40%, indicating substantial tumor shrinkage in a subset of patients.

- Progression-Free Survival : Patients treated with this compound experienced improved progression-free survival (PFS) compared to those receiving standard chemotherapy regimens.

Resistance Mechanisms

Despite its effectiveness, resistance to K-Ras G12C inhibitors like this compound has been observed. Common mechanisms include:

- Mutations in KRAS : Secondary mutations can occur within KRAS that alter binding affinity and reduce drug efficacy.

- Activation of Bypass Pathways : Tumor cells may activate compensatory signaling pathways (e.g., through EGFR or other RTKs) that bypass the inhibited KRAS signaling.

Data Tables

| Study Type | Objective Response Rate (%) | Progression-Free Survival (months) | Notable Findings |

|---|---|---|---|

| Preclinical Models | N/A | N/A | Induced apoptosis in NSCLC cell lines |

| Phase I Clinical | 30-40 | 4.5 - 6.0 | Promising initial efficacy; resistance noted |

| Phase II Clinical | 35 | 5.0 | Combination therapy improved outcomes |

Case Studies

Several case studies have illustrated the clinical impact of this compound:

- Case Study 1 : A 62-year-old male with advanced NSCLC showed a complete response after 6 months on this compound, with no evidence of disease progression.

- Case Study 2 : A female patient with CRC experienced stable disease for over 8 months but ultimately developed resistance characterized by increased EGFR expression.

属性

IUPAC Name |

1-[4-[2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]acetyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLFLPGQCYBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。